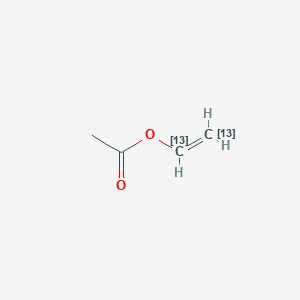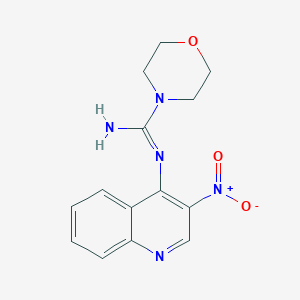
Troquidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Troquidazole is a synthetic nitroimidazole derivative that has been widely used in scientific research for its potential applications in the treatment of various diseases. It possesses a unique chemical structure and mechanism of action, making it a promising candidate for further investigation.
Mecanismo De Acción
Troquidazole exerts its pharmacological effects by targeting the DNA of the microorganisms. It is selectively activated by the low redox potential of the anaerobic microorganisms, which results in the formation of toxic free radicals that cause damage to the DNA. This leads to the inhibition of DNA synthesis and subsequent cell death.
Efectos Bioquímicos Y Fisiológicos
Troquidazole has been shown to have a wide range of biochemical and physiological effects in vitro. It has been found to inhibit the activity of various enzymes such as DNA polymerase, RNA polymerase, and thymidine kinase. Additionally, it has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to the cell. Troquidazole has also been found to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Troquidazole has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in water and other polar solvents, making it easy to prepare for experiments. However, Troquidazole has some limitations, such as its potential toxicity to mammalian cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Troquidazole. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of Troquidazole could lead to the development of more potent derivatives with improved pharmacological properties. Furthermore, the potential applications of Troquidazole in the treatment of inflammatory disorders and other diseases warrant further investigation.
Métodos De Síntesis
The synthesis of Troquidazole involves the reaction of 2-methyl-5-nitroimidazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting compound is then subjected to a reduction reaction using sodium borohydride to yield Troquidazole.
Aplicaciones Científicas De Investigación
Troquidazole has been extensively studied for its potential applications in the treatment of various diseases such as cancer, bacterial and parasitic infections, and inflammatory disorders. It has been shown to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, Troquidazole has been found to be effective against a range of bacteria and parasites, including Helicobacter pylori and Giardia lamblia. Furthermore, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
Número CAS |
108001-60-1 |
|---|---|
Nombre del producto |
Troquidazole |
Fórmula molecular |
C14H15N5O3 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
N'-(3-nitroquinolin-4-yl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C14H15N5O3/c15-14(18-5-7-22-8-6-18)17-13-10-3-1-2-4-11(10)16-9-12(13)19(20)21/h1-4,9H,5-8H2,(H2,15,16,17) |
Clave InChI |
UUJSXEHRMRPYEX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |
SMILES canónico |
C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |
Otros números CAS |
108001-60-1 |
Sinónimos |
EGIS 4136 EGIS-4136 N-(3-nitro-4-quinoline)morpholino-4-carboxamidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



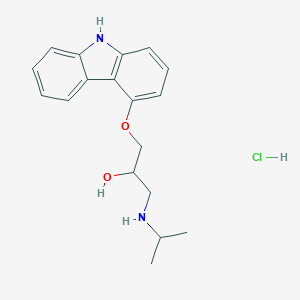
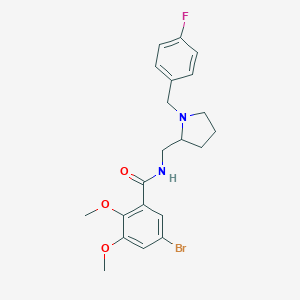
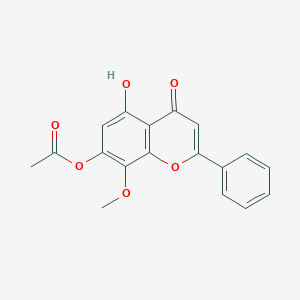
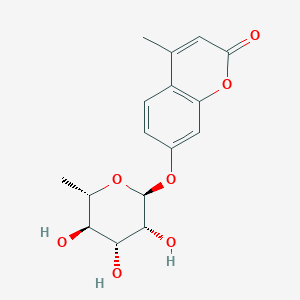
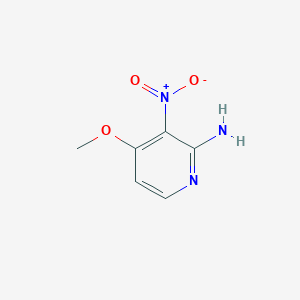
![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)
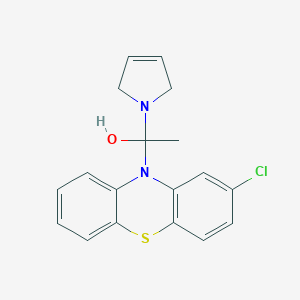
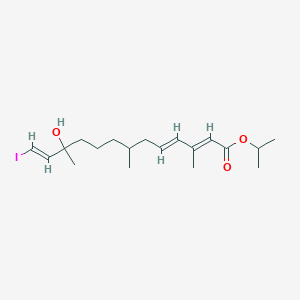

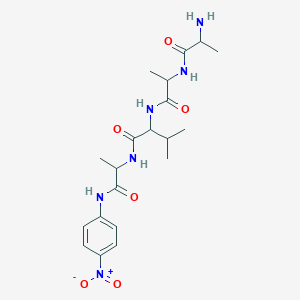
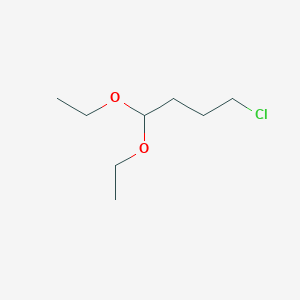
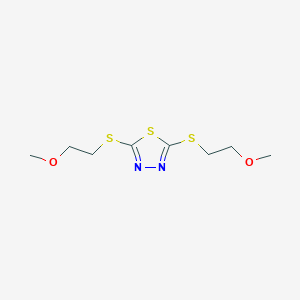
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
